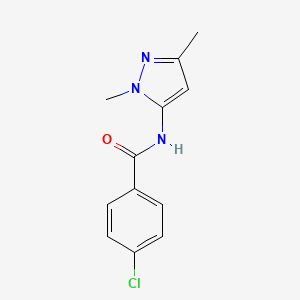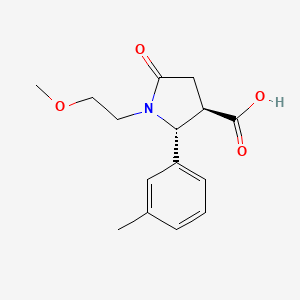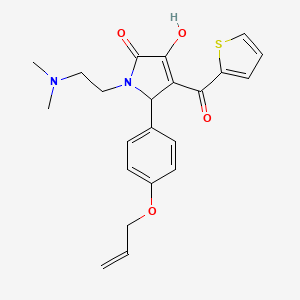
3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
カタログ番号:
B2418465
CAS番号:
1903242-13-6
分子量:
433.32
InChIキー:
JKASRTDHJZJAGU-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound with the molecular formula C19H17BrN2O3S . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a bromine atom and a pyrrolidine ring. The pyrrolidine ring is further attached to a naphthalene ring via a sulfonyl group . The molecular weight of this compound is 433.32.科学的研究の応用
Catalytic Activity
- The compound, due to its pyrrolidine and sulfone moiety, has been utilized as an organocatalyst. It demonstrates high catalytic activity in asymmetric Michael reactions involving cyclohexanone and nitroolefins, producing adducts with high yields and enantioselectivity (Syu, Kao, & Lin, 2010).
Enantioselective Synthesis
- This compound is significant in the enantioselective synthesis of chiral mono-naphthyl substituted pyridine derivatives. It has been effectively used in asymmetric Suzuki–Miyaura cross-coupling reactions (Pomarański et al., 2016).
Molecular Structure Studies
- Research into the molecular structure of related compounds, which involves examining conformations such as half-chair and envelope conformations in rings, has been conducted. This research contributes to the understanding of intermolecular interactions like C—H⋯π interactions (Nirmala et al., 2009).
Synthesis and Characterization
- Studies have detailed the synthesis and characterization of this compound and its derivatives, elucidating aspects like X-ray diffraction data and spectroscopic techniques. Such research aids in understanding the electronic, nonlinear optical, and biological properties of the compound (Ghiasuddin et al., 2018).
Organocatalysis
- The compound and its derivatives have been studied as organocatalysts for asymmetric Michael addition, which is crucial in organic synthesis (Cui Yan-fang, 2008).
Ligand for Catalysis
- It has been used in the synthesis of ligands for palladium precatalysts in Suzuki coupling reactions, showing the compound's relevance in facilitating efficient catalysis (Zhou, Kijima, & Izumi, 2009).
特性
IUPAC Name |
3-bromo-2-(1-naphthalen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c20-18-6-3-10-21-19(18)25-16-9-11-22(13-16)26(23,24)17-8-7-14-4-1-2-5-15(14)12-17/h1-8,10,12,16H,9,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASRTDHJZJAGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
Cat. No.: B2418386
CAS No.: 121218-37-9
Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate
Cat. No.: B2418387
CAS No.: 2411310-89-7
N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[...
Cat. No.: B2418388
CAS No.: 851980-67-1
(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine...
Cat. No.: B2418389
CAS No.: 1212294-79-5

![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)

![2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)

![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)

